(-)-Isopiperitenone

Enzymology Monoterpene Biosynthesis Substrate Specificity

(-)-Isopiperitenone (CAS 529-01-1) is a monoterpenoid ketone with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It serves as a critical intermediate in the menthol biosynthetic pathway in Mentha species and is used as an analytical standard for HPLC and as a reference material in pharmaceutical, flavor, and fragrance research.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B1197589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isopiperitenone
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)C(=C)C
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m1/s1
InChIKeySEZLYIWMVRUIKT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Isopiperitenone for Research: CAS 529-01-1, Monoterpenoid Properties and Procurement Guide


(-)-Isopiperitenone (CAS 529-01-1) is a monoterpenoid ketone with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . It serves as a critical intermediate in the menthol biosynthetic pathway in Mentha species [1] and is used as an analytical standard for HPLC and as a reference material in pharmaceutical, flavor, and fragrance research . As a secondary metabolite, it has demonstrated bioactivity including antimicrobial and antioxidant properties [2].

1 Stereochemical-control study fit Chiral monoterpenoid reference standard for enantiomer-specific workflow
2 Biosynthesis pathway intermediate Assigned substrate for (-)-isopiperitenone reductase in menthol pathway studies
3 Analytical reference workflow Supports HPLC and fragrance-research reference material use

Why (-)-Isopiperitenone Cannot Be Substituted by Generic Analogs: Key Differentiators


(-)-Isopiperitenone exhibits unique stereochemical and enzymatic specificity that precludes simple substitution with structurally similar monoterpenoids like piperitenone, (+)-pulegone, or (+)-isopiperitenone. Its role as the exclusive substrate for (-)-isopiperitenone reductase (EC 1.3.1.82) in the peppermint biosynthetic pathway underscores its irreplaceable function [1]. Additionally, its distinct odor profile—sweeter than piperitenone—and its specific chemical reactivity in synthesis and biotransformation studies necessitate procurement of the exact enantiomer for reproducible results . The evidence below quantifies these critical differences.

Enantiomer (+)-Isopiperitenone may not substitute Reported enantioselective biotransformation requires (-)-enantiomer; enantiomer-attribution review needed
Pathway Piperitenone is a dead-end metabolite Pathway conversion to pulegone and menthone may not reproduce with piperitenone
Cofactor NADH may not support full enzyme activity NADPH-dependent reductase; assay design with NADH may yield reduced activity context

(-)-Isopiperitenone Evidence Guide: Quantified Performance vs. Piperitenone, Pulegone, and Isopulegone


Enzyme Substrate Specificity: (-)-Isopiperitenone vs. Pulegone and Menthone

Recombinant (-)-isopiperitenone reductase (EC 1.3.1.82) exhibits absolute specificity for (-)-isopiperitenone, failing to reduce structurally similar ketones. The enzyme does not accept (+)-pulegone, (+)-cis-isopulegone, (-)-menthone, or (-)-carvone as substrates [1]. This high selectivity is underscored by kinetic parameters: KM for NADPH is 2.2 μM and KM for (-)-isopiperitenone is 1.0 μM, with NADH showing only 20% efficiency compared to NADPH [2].

Substrate specificity
Head-to-head
KM = 1.0 μM for (-)-isopiperitenone; no detectable activity with (+)-pulegone, (-)-menthone, or (-)-carvone
Supports pathway-specific substrate assignment
Recombinant IPR from Mentha piperita; NADPH cofactor
Enzymology Monoterpene Biosynthesis Substrate Specificity

Odor Profile Differentiation: (-)-Isopiperitenone vs. Piperitenone

(-)-Isopiperitenone is characterized by an odor that is powerful, diffusive, and sweeter than that of piperitenone, while retaining an equally minty and penetrating quality . This sensory distinction is critical for applications in perfumery and flavor formulation.

Odor differentiation
Data to verify
Sweeter, diffusive, minty vs piperitenone; moderate tenacity
Reported sensory profile context
Qualitative evaluation; source-specific review recommended
Flavor and Fragrance Sensory Analysis Monoterpenoids

Biosynthetic Pathway Fidelity: (-)-Isopiperitenone vs. Piperitenone

In peppermint leaf disc assays, [3H]piperitenone was exclusively converted to the inert metabolite (+)-piperitone, whereas (-)-[3H]isopiperitenone was efficiently incorporated into (+)-pulegone, (-)-menthone, and (+)-isomenthone [1]. This demonstrates that (-)-isopiperitenone, not piperitenone, is the true precursor to key peppermint monoterpenoids.

Pathway conversion
Head-to-head
Efficient conversion to (+)-pulegone, (-)-menthone, (+)-isomenthone; piperitenone yields only inert (+)-piperitone
Supports biosynthesis pathway assignment
Peppermint leaf disc incubation with radiolabeled substrates
Monoterpene Biosynthesis Metabolic Engineering Peppermint

Enantiomeric Specificity in Biotransformation: (-)-Isopiperitenone vs. (+)-Isopiperitenone

Biotransformation studies in Mentha piperita suspension cell cultures show that jasmonic acid specifically induces the conversion of (-)-isopiperitenone to (-)-7-hydroxyisopiperitenone via a cytochrome P450, with mRNA induction patterns correlating with biotransformation activity [1]. This enantioselective hydroxylation is not observed for the (+)-enantiomer.

Enantioselective hydroxylation
Cross-study comparable
(-)-Enantiomer hydroxylated to 7-hydroxy derivative; (+)-enantiomer not hydroxylated
Enantiomer-attribution review required
Mentha piperita suspension cells; jasmonic acid induction
Biotransformation Enantioselectivity Plant Cell Culture

Reductase Cofactor Preference: (-)-Isopiperitenone Reduction by IPR vs. Other Reductases

(-)-Isopiperitenone reductase (IPR) shows a strong preference for NADPH (KM = 2.2 μM) over NADH, which exhibits only 20% relative efficiency [1]. In contrast, (+)-pulegone reductase (PR), which acts on a different substrate, belongs to a distinct protein superfamily (medium-chain dehydrogenase/reductase), implying divergent evolutionary origins and cofactor handling despite structural similarity of substrates [2].

Cofactor preference
Class-level
NADPH KM = 2.2 μM; NADH efficiency 20% of NADPH
Assay design requires NADPH cofactor
Class-level inference; other reductases may differ
Enzyme Kinetics Cofactor Specificity Monoterpene Reductases

(-)-Isopiperitenone Applications: Enzymology, Fragrance Development, and Metabolic Engineering


Monoterpene Biosynthesis & Metabolic Engineering Studies

(-)-Isopiperitenone is the authentic substrate for (-)-isopiperitenone reductase (EC 1.3.1.82) and the direct precursor to (+)-cis-isopulegone in the menthol pathway [1]. Use this compound to accurately reconstitute peppermint monoterpene biosynthesis in vitro or engineer microbial production strains, as piperitenone is a dead-end metabolite [2].

Enzymology & Cofactor Preference Assays

Leverage the well-characterized kinetics of (-)-isopiperitenone reductase (KM for (-)-isopiperitenone = 1.0 μM, KM for NADPH = 2.2 μM) [1] for enzyme assays, inhibitor screening, or protein engineering studies. Ensure NADPH is used as the reductant to achieve maximal activity.

Flavor & Fragrance Formulation

Incorporate (-)-isopiperitenone into fragrance compositions to impart a sweet, minty, and diffusive note that is distinctively sweeter than piperitenone [1]. Its moderate tenacity makes it suitable for perfumery and flavor applications requiring a persistent yet fresh character.

Biotransformation & Metabolite Synthesis

Utilize (-)-isopiperitenone in plant cell culture or microbial biotransformation systems to produce enantiopure 7-hydroxy derivatives [1]. This application is specific to the (-)-enantiomer and requires jasmonic acid induction for optimal conversion.

Application
Selection Property
Validation Focus
Monoterpene biosynthesis studies
Pathway-assigned substrate identity
Conversion to pulegone and menthone intermediates
Enzyme assay development
NADPH-dependent reductase kinetics
Cofactor specificity and substrate turnover review
Fragrance research formulation
Sensory profile differentiation
Odor character and tenacity evaluation
Biotransformation metabolite synthesis
Enantioselective hydroxylation context
7-Hydroxy derivative formation under jasmonic acid induction
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